molecular formula C20H22N7O6- B14105074 4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Cat. No.: B14105074
M. Wt: 456.4 g/mol
InChI Key: QYNUQALWYRSVHF-PZORYLMUSA-M
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Description

4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate is a complex organic compound with significant biochemical and pharmacological properties. It is known for its role in various biological processes and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate involves multiple steps, including the formation of the imidazo[1,5-f]pteridin ring system and subsequent functionalization. The key steps typically include:

    Formation of the Imidazo[1,5-f]pteridin Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the amino and oxo groups at specific positions on the ring system.

    Coupling with Benzoyl and Pentanoate Groups: This involves the use of coupling reagents and catalysts to attach the benzoyl and pentanoate moieties to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5,10-Methenyltetrahydrofolate: Shares structural similarities and is involved in similar biochemical pathways.

    Folitixorin: Another related compound with comparable pharmacological properties.

Uniqueness

4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate is unique due to its specific functional groups and structural configuration, which confer distinct biochemical and pharmacological properties.

This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific fields.

Properties

Molecular Formula

C20H22N7O6-

Molecular Weight

456.4 g/mol

IUPAC Name

4-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/p-1/t12-,13?/m1/s1

InChI Key

QYNUQALWYRSVHF-PZORYLMUSA-M

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O

Origin of Product

United States

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